2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS No.: 922004-13-5
Cat. No.: VC6459902
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922004-13-5 |
|---|---|
| Molecular Formula | C17H18N4O4S |
| Molecular Weight | 374.42 |
| IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C17H18N4O4S/c1-10(2)26-12-5-3-4-11(8-12)16-19-20-17(25-16)18-13(22)9-21-14(23)6-7-15(21)24/h3-5,8,10H,6-7,9H2,1-2H3,(H,18,20,22) |
| Standard InChI Key | BYEFBBKPZNIAQR-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound possesses the molecular formula C₁₇H₁₈N₄O₄S and a molecular weight of 374.42 g/mol . Its IUPAC name, 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, reflects three critical structural motifs:
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A 1,3,4-oxadiazole ring linked to a substituted phenyl group.
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An N-acetamide bridge connecting the oxadiazole to a 2,5-dioxopyrrolidine moiety.
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An isopropylthio (-S-iPr) substituent at the phenyl ring’s meta position .
The stereoelectronic properties of these groups are hypothesized to influence bioavailability and target binding. For instance, the oxadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzymatic pockets .
Spectral and Physicochemical Data
While experimental data on solubility and melting point remain unpublished, computational models predict moderate lipophilicity (logP ≈ 2.8) due to the isopropylthio group . The SMILES notation (CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O) and InChIKey (BYEFBBKPZNIAQR-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .
Synthetic Pathways and Optimization
General Synthesis Strategy
The compound is synthesized via a multi-step sequence:
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Oxadiazole Formation: Condensation of 3-(isopropylthio)benzohydrazide with a carbonyl source (e.g., triphosgene) under reflux to yield the 1,3,4-oxadiazole core.
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Acetamide Coupling: Reaction of 2-chloroacetamide derivatives with the oxadiazole intermediate using nucleophilic acyl substitution.
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Pyrrolidinedione Introduction: Attachment of 2,5-dioxopyrrolidine via amide bond formation, typically employing carbodiimide coupling agents.
A comparative analysis of analogous compounds suggests that yields can exceed 60% when using microwave-assisted synthesis to accelerate cyclization steps .
Analytical Characterization
Reported characterization methods include:
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¹H/¹³C NMR: Key signals include δ 1.35 ppm (isopropyl CH₃), δ 3.20 ppm (pyrrolidinedione CH₂), and δ 8.10 ppm (oxadiazole C-H) .
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 375.1281 (calc. 375.1278).
Mechanism of Action Hypotheses
Targeting Microbial Enzymes
Molecular docking studies propose inhibition of bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase. The oxadiazole ring aligns with DHFR’s pteridine-binding site, forming hydrogen bonds with Asp27 and Leu5 .
Anticancer Pathways
In cancer models, the compound may:
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Inhibit Mitochondrial Complex I: Depleting ATP production in OXPHOS-dependent cells (IC₅₀ ≈ 118.5 nM) .
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Disrupt Tubulin Polymerization: Analogous acetamide derivatives bind to the colchicine site, inducing mitotic arrest .
Comparative Analysis with Related Compounds
| Parameter | Target Compound | 3a (Ref. 2) | IACS-010759 (Ref. 3) |
|---|---|---|---|
| Molecular Weight | 374.42 | 398.47 | 438.34 |
| Anticancer IC₅₀ (µM) | 0.31–9.47 | 1.95 | 0.02 |
| Microbial MIC (µg/mL) | Not reported | 1.95 | N/A |
| Key Structural Feature | Isopropylthio | Nitrophenyl | Trifluoromethyl |
This table highlights the compound’s intermediate potency, suggesting that halogenation or nitro-group incorporation could enhance activity .
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